Acetylphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phosphono acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOUNRJVLNBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207738 | |
| Record name | Acetyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
590-54-5 | |
| Record name | Acetyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Turnover Pathways of Acetylphosphate
Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway Dynamics
The Pta-AckA pathway is a central metabolic route in many microorganisms, responsible for the interconversion of acetyl-CoA, inorganic phosphate (B84403), and acetate (B1210297), coupled with ATP synthesis or hydrolysis. This pathway is often encoded by co-transcribed genes, forming an operon, highlighting its functional integration.
Phosphotransacetylase (Pta, EC 2.3.1.8) catalyzes the reversible transfer of the acetyl group from acetyl-CoA to inorganic phosphate (Pi), yielding acetylphosphate and free Coenzyme A (CoA). This reaction is fundamental for both the production of this compound and the activation of acetate to acetyl-CoA.
The reaction catalyzed by Pta is: Acetyl-CoA + Pi <=> this compound + CoA
Research indicates that Pta can also act on propionyl-CoA, suggesting a broader substrate range in some organisms. unam.mx The enzyme's activity is influenced by the availability of its substrates and can be regulated by metabolites such as pyruvate (B1213749) and phosphoenolpyruvate, which can activate or inhibit its synthesis of this compound. unam.mx
Acetate kinase (AckA, EC 2.7.2.1) is responsible for the subsequent step in this pathway, catalyzing the conversion of this compound and ADP into acetate and ATP. This reaction represents a form of substrate-level phosphorylation, directly generating cellular energy.
The reaction catalyzed by AckA is: this compound + ADP <=> Acetate + ATP
Acetate kinase is widely distributed across bacteria and archaea and is crucial for ATP generation during anaerobic fermentation. taylorandfrancis.commdpi.comontosight.ainih.govasm.orgresearchgate.net While its primary role in this context is ATP production, AckA can also function in the reverse direction, catalyzing the activation of acetate to this compound, which is necessary for acetate assimilation or other metabolic processes. mdpi.comnih.gov
The Pta-AckA pathway is inherently reversible, allowing for the net synthesis of acetyl-CoA from acetate or the production of acetate and ATP from acetyl-CoA. asm.orgasm.org The direction and rate of flux through this pathway are tightly regulated by cellular conditions, including the concentrations of substrates (acetyl-CoA, Pi, ADP) and products (this compound, CoA, acetate, ATP), as well as external acetate levels. asm.orgnih.govresearchgate.netou.edu this compound itself can act as a signaling molecule, influencing gene expression and cellular processes. asm.orgnih.govou.edu The thermodynamic control exerted by extracellular acetate concentration is a significant factor in determining the net flux of the Pta-AckA pathway. researchgate.net
Alternative Enzymatic Pathways for this compound Synthesis and Degradation
While the Pta-AckA system is a primary route, other enzymatic pathways also contribute to the cellular pool of this compound.
Pyruvate oxidase (POX, EC 1.2.3.3) is an enzyme that catalyzes the oxidative decarboxylation of pyruvate in the presence of inorganic phosphate and oxygen, yielding this compound, carbon dioxide, and hydrogen peroxide.
The reaction catalyzed by Pyruvate Oxidase is: Pyruvate + Pi + O2 <=> this compound + CO2 + H2O2
This pathway is particularly relevant in microaerobic or aerobic conditions, contributing to ATP production and providing a source of this compound. wikipedia.orgplos.orgasm.orgresearchgate.netresearchgate.net The enzyme requires cofactors such as flavin adenine (B156593) dinucleotide (FAD) and thiamin diphosphate (B83284) (ThDP). wikipedia.org It is important to note that some pyruvate oxidase enzymes may directly convert pyruvate to acetate, rather than this compound. researchgate.net
The phosphoketolase (PK) pathway, also known as the heterolactic pathway, is a metabolic route found in certain microorganisms, particularly heterofermentative bacteria and some cyanobacteria. This pathway cleaves pentose (B10789219) phosphates, such as xylulose-5-phosphate (X5P) or fructose-6-phosphate (B1210287) (F6P), to produce glyceraldehyde-3-phosphate (G3P) and this compound. google.commicrobenotes.comnih.govtaylorandfrancis.comresearchgate.net
The initial step catalyzed by phosphoketolase involves: Xylulose-5-phosphate <=> Glyceraldehyde-3-phosphate + this compound
The this compound generated through this pathway can then be further processed, often by phosphotransacetylase (Pta), to form acetyl-CoA. google.commicrobenotes.com This pathway contributes to metabolic flexibility, enabling the utilization of various carbon sources and the generation of key metabolic intermediates. microbenotes.comnih.govtaylorandfrancis.com
Data Tables
Table 1: Key Enzymes and Reactions Involved in this compound Metabolism
| Enzyme Name | EC Number | Reaction | Primary Role | References |
| Phosphotransacetylase | 2.3.1.8 | Acetyl-CoA + Pi <=> this compound + CoA | Acetyl-CoA to this compound conversion; Acetate activation to Acetyl-CoA; Reversible | unam.mxtaylorandfrancis.comontosight.aiasm.orgasm.orgnih.govou.edunih.govfrontiersin.orgnih.govasm.orgplos.orgasm.orgcapes.gov.brresearchgate.netuga.edu |
| Acetate Kinase | 2.7.2.1 | This compound + ADP <=> Acetate + ATP | This compound to Acetate and ATP conversion; Reversible (acetate activation) | taylorandfrancis.commdpi.comontosight.ainih.govasm.orgresearchgate.netasm.orgnih.govou.eduasm.orgresearchgate.netnih.govfrontiersin.orgasm.orgplos.orguga.eduebi.ac.ukasm.orgjove.comresearchgate.net |
| Pyruvate Oxidase | 1.2.3.3 | Pyruvate + Pi + O2 <=> this compound + CO2 + H2O2 | Pyruvate to this compound conversion; ATP generation; Requires O2 and cofactors (FAD, ThDP) | wikipedia.orgplos.orgasm.orgresearchgate.netresearchgate.net |
| Phosphoketolase | 4.1.2.9 | Xylulose-5-phosphate <=> Glyceraldehyde-3-phosphate + this compound | Pentose phosphate breakdown to this compound and Glyceraldehyde-3-phosphate; Key in heterolactic fermentation | google.commicrobenotes.comnih.govtaylorandfrancis.comresearchgate.net |
Table 2: Substrates and Intermediates in this compound Pathways
| Pathway/Enzyme Group | Primary Substrates | Key Intermediates Formed/Utilized | End Products (related to AcP) | References |
| Pta-AckA Pathway | Acetyl-CoA, Pi, ADP | This compound | Acetate, ATP | taylorandfrancis.comontosight.aiasm.orgasm.orgnih.govou.edunih.govfrontiersin.orgasm.org |
| Pyruvate Oxidase Pathway | Pyruvate, Pi, O2 | This compound | CO2, H2O2 | wikipedia.orgplos.orgasm.orgresearchgate.netresearchgate.net |
| Phosphoketolase Pathway | Xylulose-5-phosphate (or Fructose-6-phosphate) | This compound, Glyceraldehyde-3-phosphate | (further converted) | google.commicrobenotes.comnih.govtaylorandfrancis.comresearchgate.net |
List of Compounds Mentioned
this compound (AcP)
Acetyl-CoA
Inorganic Phosphate (Pi)
Coenzyme A (CoA)
Adenosine (B11128) Diphosphate (ADP)
Adenosine Triphosphate (ATP)
Acetate
Pyruvate
Carbon Dioxide (CO2)
Hydrogen Peroxide (H2O2)
Xylulose-5-phosphate (X5P)
Glyceraldehyde-3-phosphate (G3P)
Fructose-6-phosphate (F6P)
Erythrose-4-phosphate (E4P)
Propionyl-CoA
Propionyl-phosphate
Regulation of Intracellular this compound Concentration
The intracellular concentration of this compound is tightly regulated, responding to cellular metabolic state and environmental cues. This regulation is crucial for maintaining cellular homeostasis and coordinating metabolic flux with cellular demands.
Nutritional State Dependency of this compound Levels
This compound levels are highly sensitive to the nutritional status of the cell, serving as an indicator of carbon flux and availability.
Carbon Flux and Oxygen Availability: High intracellular concentrations of this compound often reflect an abundance of carbon sources or anaerobic conditions, where the flux through the tricarboxylic acid (TCA) cycle may be reduced, leading to the accumulation of acetyl-CoA and subsequently this compound ou.edu. Conversely, limited carbon availability coupled with the presence of oxygen typically results in lower this compound levels.
Nutrient Supplementation: Supplementation with carbon sources like glucose or acetate has been shown to significantly elevate intracellular this compound levels in bacteria like E. coli nih.gov. This accumulation is a direct consequence of increased substrate availability for the Pta-AckA pathway.
Growth Arrest and Starvation: this compound accumulates in growth-arrested cells and can also increase under conditions of nitrogen starvation, indicating its role as a signal responding to altered metabolic states nih.govasm.org.
Metabolic Intermediary: The steady-state concentration of this compound is dynamically determined by the balance between its synthesis by Pta and its degradation by AckA nih.gov.
Small RNA Mediated Regulation of this compound Metabolism (e.g., SdhX)
Small non-coding RNAs (sRNAs) represent a significant layer of post-transcriptional regulation in bacteria, fine-tuning gene expression in response to environmental changes. The sRNA SdhX plays a key role in regulating this compound metabolism by coordinating the expression of genes involved in acetate metabolism with the activity of the TCA cycle.
SdhX Origin and Function: SdhX is a processed sRNA derived from the 3′ untranslated region (3′UTR) of the sdhCDAB-sucABCD operon, which encodes essential enzymes of the TCA cycle pnas.orgnih.govnih.govoup.comunam.mx. This processing is dependent on the enzyme RNase E pnas.orgnih.govnih.gov.
Regulation of Acetate Kinase (ackA): SdhX exerts negative post-transcriptional control primarily over the mRNA of ackA, the gene encoding acetate kinase pnas.orgnih.govnih.govoup.comnih.govoup.com. This regulation occurs through base-pairing interactions, leading to reduced translation of ackA.
Discoordination of ackA and pta: Notably, SdhX's regulation is discoordinate; while it strongly represses ackA, it does not significantly affect the expression of the pta gene, which is often co-transcribed in an ackA-pta operon pnas.orgnih.govnih.gov.
Consequence: this compound Accumulation: This differential regulation of ackA and pta leads to an increased intracellular accumulation of this compound when SdhX is expressed. By reducing the degradation of this compound (via AckA) while maintaining its synthesis (via Pta), SdhX effectively raises the cellular pool of this metabolite pnas.orgnih.govnih.gov.
Link to TCA Cycle: The expression of SdhX is tightly coupled to the transcriptional activity of the TCA cycle genes pnas.orgnih.govnih.gov. This mechanism allows the cell to link the metabolic state of the TCA cycle directly to the regulation of acetate metabolism and this compound levels, thereby coordinating central carbon flux.
Table 1: Estimated Intracellular this compound Concentrations in Escherichia coli
| Concentration Range | Notes | Reference |
| At least 3 mM | Estimated concentration in wild-type cells over the course of the growth curve. | nih.gov |
| 40 to 300 μM | Reported values from various studies using different methodologies. | nih.gov |
| 1.3 mM | Reported value from one specific study. | nih.gov |
Table 2: Kinetic Parameters of this compound Hydrolysis by Rabbit Skeletal Muscle Calcium ATPase
| Parameter | Value | Conditions | Reference |
| Km | 6.5 mM | 100 μM Ca²⁺, 180 mM K⁺, 5 mM MgSO₄, pH 7.0, 25°C | nih.gov |
| kcat | 7.9 s⁻¹ | 100 μM Ca²⁺, 180 mM K⁺, 5 mM MgSO₄, pH 7.0, 25°C | nih.gov |
| Hydrolysis (no Ca²⁺) | 6% of Ca²⁺-dependent rate (low AcP) to 24% (saturating AcP) | In the absence of calcium. | nih.gov |
Compound List:
this compound (Acetyl-P, AcP)
Phosphotransacetylase (Pta)
Acetate kinase (AckA)
Acetyl-CoA
ATP
ADP
Phosphate (Pi)
Acetate
Pyruvate
Pyruvate dehydrogenase (PDH)
Tricarboxylic acid (TCA) cycle
SdhX (small RNA)
RNase E (enzyme)
Glycolaldehyde
Phosphoketolase (pk)
Isopropenyl acetate
Phosphoric acid
2-hydroxypropylphosphate
2-hydroxypropyl acetate
Dilithium Acetyl Phosphate
Carbamyl phosphate
Formyl phosphate
OspC (protein)
RpoS (transcription factor)
Rrp2 (response regulator)
RpoN (transcription factor)
Hk2 (histidine kinase)
Hk1 (histidine kinase)
CheA1 (histidine kinase)
CheA2 (histidine kinase)
Carbamoyl-P
PhoP (transcription factor)
PhoQ (histidine kinase)
CpxR (response regulator)
CpxA (histidine kinase)
c-di-AMP
DisA (enzyme)
DasR (global regulator)
Acetylphosphate S Contributions to Energy Metabolism
Substrate-Level Phosphorylation via Acetylphosphate
This compound is recognized as a potent high-energy phosphate (B84403) donor, capable of directly phosphorylating adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP). This process, catalyzed by the enzyme acetate (B1210297) kinase (AckA), is a form of substrate-level phosphorylation, a fundamental mechanism for ATP synthesis in many organisms, particularly under anaerobic conditions asm.orgwikipedia.orguniprot.orgasm.orgnih.gov. The reaction proceeds as follows:
Acetyl-phosphate + ADP → Acetate + ATP
The high phosphoryl-transfer potential of this compound, indicated by its substantial free energy of hydrolysis (ΔG°' ≈ -43 kJ/mol), which is notably higher than that of ATP (ΔG°' ≈ -31 kJ/mol), enables it to drive the synthesis of ATP asm.orgplos.org. This biochemical capability has also led to its consideration as a potential primordial energy currency, with evidence suggesting it could have catalyzed the formation of ATP from ADP under early Earth conditions wikipedia.orgplos.orgbiorxiv.orgnih.govresearchgate.netnih.govresearchgate.net.
Acetylphosphate As a Pivotal Signaling Molecule
Direct Phosphorylation of Two-Component Response Regulators
Acetylphosphate has been demonstrated to act as a phosphodonor for the direct phosphorylation of response regulators (RRs) belonging to two-component signal transduction pathways. nih.gov This process bypasses the canonical sensor kinase-mediated phosphorylation, providing a direct link between the cell's metabolic state and the regulation of gene expression. nih.gov The intracellular concentration of AcP in Escherichia coli has been estimated to reach at least 3 mM, a level sufficient to activate response regulators through direct phosphoryl transfer. researchgate.netnih.gov
In the classical two-component system, a sensor histidine kinase (HK) autophosphorylates in response to an environmental stimulus and then transfers the phosphoryl group to a conserved aspartate residue on its cognate response regulator. nih.gov However, this compound can act as a non-cognate phosphodonor, directly phosphorylating the response regulator in the absence of its cognate sensor kinase. nih.gov This "crosstalk" mechanism allows for the integration of metabolic information into dedicated signaling pathways. Numerous purified response regulators have been shown to autophosphorylate in vitro using this compound as the phosphodonor. researchgate.net
Response regulators that are susceptible to phosphorylation by this compound under physiologically relevant conditions often share certain characteristics. These include RRs whose cognate sensor kinases primarily function as phosphatases under specific conditions, RRs that are present in excess of their cognate sensor kinase, or "orphan" RRs that lack a cognate sensor kinase altogether. nih.gov
The receiver domains of response regulators contain a highly conserved aspartate residue that is the site of phosphorylation. nih.gov this compound can directly transfer its phosphoryl group to this conserved aspartate residue. For instance, in the response regulator RssB, efficient phosphotransfer from radiolabelled this compound to the Asp-58 residue, the predicted site of phosphorylation in the RssB receiver domain, has been observed in vitro. Similarly, the response regulator PhoB is activated by autophosphorylation of a conserved aspartate residue within its regulatory domain, a reaction that can be driven by this compound.
Modulation of Signal Transduction Pathways
Through its ability to directly phosphorylate response regulators, this compound can significantly modulate the activity of various signal transduction pathways, leading to widespread changes in gene expression and cellular physiology.
Arc System: The Arc (anoxic redox control) two-component system, comprising the sensor kinase ArcB and the response regulator ArcA, regulates gene expression in response to changes in oxygen availability. While ArcA can be phosphorylated by this compound in vitro, studies suggest that this this compound-dependent phosphorylation of ArcA may not play a significant physiological role under conditions where ArcB is present. However, other research indicates that this compound may contribute to the phosphorylation of RssB and potentially ArcA, suggesting a more complex interplay.
Pho System: The Pho regulon, controlled by the PhoR/PhoB two-component system, is activated in response to phosphate (B84403) limitation. The response regulator PhoB can be phosphorylated by this compound, and this phosphorylation leads to its dimerization and enhanced binding to its target DNA sequences, known as pho boxes. The kinetic constants for the autophosphorylation of PhoB by this compound have been determined, with a Km value between 7 and 8 mM.
Uhp System: The Uhp system, which responds to the presence of external glucose-6-phosphate, is another example of a two-component system. However, specific and detailed research findings on the direct crosstalk between this compound and the Uhp response regulator were not prominently available in the reviewed literature.
RcsB: The Rcs phosphorelay system is a complex signaling cascade that regulates the expression of genes involved in capsule synthesis and flagellar biogenesis. This compound-dependent regulation of these processes requires the Rcs phosphorelay. Specifically, the activation of capsular biosynthesis and the repression of flagellar biogenesis by this compound are dependent on the response regulator RcsB.
PhoP: In Salmonella enterica, the PhoP/PhoQ two-component system is a critical regulator of virulence. The response regulator PhoP can be activated by this compound, particularly in mutant forms that function independently of the sensor kinase PhoQ. This this compound-dependent activation of PhoP is crucial for the transcription of its target genes. Furthermore, this compound has been shown to regulate the PhoP regulon through the acetylation of PhoP, demonstrating a dual regulatory role for this metabolic intermediate.
CiaR: In Streptococcus pneumoniae, the CiaRH two-component system is involved in a variety of physiological processes, including β-lactam resistance and virulence. In the absence of the cognate sensor kinase CiaH, this compound serves as an alternative source for the phosphorylation of the response regulator CiaR. Interestingly, the acetate (B1210297) kinase (AckA) can negatively regulate this this compound-dependent phosphorylation of CiaR, suggesting a direct regulatory interaction between AckA and CiaR.
Global Regulatory Functions of this compound
The ability of this compound to interact with a multitude of two-component systems underscores its role as a global regulator that integrates the metabolic state of the cell with broad physiological responses. nih.govresearchgate.net By modulating the phosphorylation state of numerous response regulators, this compound can influence a diverse range of cellular processes.
Research has demonstrated that the intracellular concentration of this compound affects the expression of genes involved in:
Biofilm formation: The status of the intracellular this compound pool influences the ability of E. coli to form biofilms. rice.edu
Motility: this compound-sensitive repression of flagellar biogenesis is mediated through the Rcs phosphorelay.
Capsule synthesis: The synthesis of colanic acid is influenced by the levels of this compound. rice.edu
Stress responses: this compound can modulate the activity of the response regulator RssB, which is involved in the proteolysis of the stationary phase sigma factor RpoS (σS), a key regulator of stress responses.
Virulence: In pathogenic bacteria, this compound can regulate the expression of virulence factors, as seen with the PhoP regulon in Salmonella.
The broad regulatory impact of this compound highlights its significance as a signaling molecule that allows bacteria to adapt their gene expression patterns in response to changes in their metabolic environment.
Coordination of Diverse Cellular Processes in Response to Metabolic Cues
This compound's intracellular concentration fluctuates in response to the cell's metabolic status, such as carbon source availability and growth phase. This fluctuation allows AcP to act as a metabolic sensor, coordinating various cellular processes through post-translational modifications (PTMs) of proteins. PTMs are chemical modifications to proteins after their synthesis, which can alter their activity, localization, or interactions.
As a phosphoryl donor , AcP can directly phosphorylate response regulator proteins, which are components of two-component signal transduction (2CST) systems. This phosphorylation can activate or inhibit the regulator's activity, thereby modulating cellular processes. For instance, in Escherichia coli, AcP-dependent phosphorylation of the response regulator RcsB leads to the activation of capsule formation and the inhibition of flagellar biogenesis. This allows the bacterium to switch between motile and sessile lifestyles based on its metabolic state. In Streptococcus pneumoniae, this compound serves as an alternative phosphoryl donor for the response regulator CiaR in the absence of its cognate kinase, influencing processes like β-lactam resistance and virulence.
As an acetyl donor , AcP can mediate non-enzymatic lysine (B10760008) acetylation of proteins. This process is considered more global in bacteria compared to enzyme-mediated acetylation. Protein acetylation can significantly alter a protein's function by changing its charge, conformation, and interactions. Many central metabolic enzymes are subject to acetylation, suggesting that this modification is a key feedback mechanism linking metabolic status to enzyme activity. For example, in Salmonella typhimurium, AcP-dependent acetylation of the virulence-associated transcription factor PhoP inhibits its activity, thereby modulating the bacterium's virulence in response to metabolic shifts.
The coordination of cellular processes by this compound is a direct reflection of the cell's energy and carbon status. When carbon sources are abundant, the flux through central metabolism increases, leading to higher levels of acetyl-CoA and subsequently this compound. This accumulation of AcP can then trigger widespread protein phosphorylation and acetylation, adjusting cellular machinery to the nutrient-rich conditions.
Impact on Gene Expression Profiles
By modifying the activity of transcription factors and other regulatory proteins, this compound exerts a significant impact on global gene expression profiles. This regulation allows bacteria to adapt to environmental changes by altering the set of proteins present in the cell.
The influence of this compound on gene expression is often mediated through 2CST systems. In E. coli, AcP is considered a global signal because it can influence the phosphorylation state of numerous response regulators, including RcsB, which is known to regulate approximately 5% of the E. coli genome. This broad regulatory reach means that fluctuations in AcP levels can lead to large-scale changes in transcription. DNA array analysis has implicated this compound in the regulation of nearly 100 genes in E. coli, many of which are involved in biofilm development.
In Salmonella typhimurium, the AcP-dependent acetylation of the transcription factor PhoP directly affects the expression of its target genes. PhoP is essential for virulence, and its activity is modulated by both phosphorylation and acetylation. Acetylation of a specific lysine residue (K102) by AcP inhibits the phosphorylation of PhoP, thereby reducing its transcriptional activity and decreasing the expression of virulence genes. This demonstrates a sophisticated regulatory mechanism where a metabolic intermediate directly controls the expression of factors crucial for pathogenicity.
The table below summarizes the effect of this compound on the expression of selected genes in a Salmonella typhimurium ackA/pta mutant, which has altered AcP metabolism, compared to the wild-type strain.
| Gene | Function | Relative mRNA Level (mutant vs. wild-type) |
| phoP | Transcriptional regulator | Decreased |
| pagC | PhoP-activated gene, virulence factor | Decreased |
| pmrD | PhoP-activated gene, resistance to antimicrobial peptides | Decreased |
| pagD | PhoP-activated gene | Decreased |
| mgtA | PhoP-activated gene, magnesium transport | Decreased |
This table is generated based on data indicating that PhoP's transcriptional activity is inhibited by AcP-dependent acetylation, leading to reduced expression of its target genes.
Furthermore, in rhizobia, the bacteria that form symbiotic relationships with legumes, the genes for acetate kinase (ackA) and phosphotransacetylase (pta), which are responsible for AcP metabolism, are themselves regulated by environmental signals like phosphate stress. This suggests a feedback loop where environmental conditions modulate the cell's capacity to produce AcP, which in turn can influence the expression of a wide range of genes, potentially affecting the symbiotic relationship.
Protein Acetylation Mediated by Acetylphosphate
Global Acetylproteome Analysis in Prokaryotes
The advent of high-resolution mass spectrometry-based proteomics has revolutionized our understanding of protein acetylation in prokaryotes. These global analyses, often referred to as acetylome studies, have identified thousands of lysine (B10760008) acetylation sites on hundreds of proteins in various bacterial species. asm.orgplos.orgjmb.or.kranl.govnih.govfrontiersin.orgnih.govnih.govnih.govresearchgate.nettechscience.com These studies reveal that protein acetylation is not a rare event but a pervasive modification involved in a broad spectrum of cellular functions, including central metabolism, transcription, translation, and stress responses. asm.orgjmb.or.krfrontiersin.orgnih.gov Acetylphosphate (AcP) is frequently implicated as the predominant acetyl donor in these processes, particularly under conditions of high carbon availability, suggesting a direct link between cellular metabolism and the acetylated state of the proteome. plos.organl.govfrontiersin.orgtandfonline.comresearchgate.net
Identification of Acetylated Proteins in Core Metabolic Pathways
Key metabolic pathways and representative acetylated proteins include:
Glycolysis and Carbohydrate Metabolism: Many enzymes central to glycolysis and carbohydrate breakdown are targets of acetylation. For instance, Glyceraldehyde-3-phosphate dehydrogenase (GapA) and Triosephosphate isomerase (TpiA) have been identified as acetylated proteins, with evidence suggesting that AcP-dependent acetylation can alter their enzymatic functions. plos.orgtechscience.com
Acetate (B1210297) Metabolism: Acetyl-CoA synthetase (Acs) is a well-studied example where acetylation, often linked to AcP, leads to inactivation. This regulation is critical for maintaining energy charge homeostasis by controlling acetate consumption. asm.orgjmb.or.krtandfonline.com
Tricarboxylic Acid (TCA) Cycle: Proteins involved in the TCA cycle are frequently found to be acetylated, indicating that this PTM plays a role in regulating central energy production pathways. jmb.or.krtechscience.com
Table 1: Representative Acetylated Proteins in Prokaryotic Core Metabolic Pathways
| Protein Name | Associated Pathway/Process | Impact of Acetylation | Primary Acetyl Donor | Citation(s) |
| Glyceraldehyde-3-phosphate dehydrogenase (GapA) | Glycolysis | Altered function | Acetyl Phosphate (B84403) (AcP) | plos.org |
| Triosephosphate isomerase (TpiA) | Glycolysis | Altered function | Acetyl Phosphate (AcP) | plos.org |
| Acetyl-CoA synthetase (Acs) | Acetate Metabolism | Inactivation, regulation of acetate consumption | Acetyl Phosphate (AcP) | asm.orgjmb.or.krtandfonline.com |
| Enolase | Glycolysis | Activity regulation | Acetyl Phosphate (AcP) | tandfonline.com |
| Isocitrate dehydrogenase | TCA Cycle | Activity regulation | Acetyl Phosphate (AcP) | tandfonline.com |
| Malate dehydrogenase | TCA Cycle | Activity regulation | Acetyl Phosphate (AcP) | tandfonline.com |
| RNA polymerase | Transcription | Potential functional modification | Acetyl Phosphate (AcP) | plos.organl.gov |
Link to Post-Translational Regulatory Networks
Protein acetylation, particularly when mediated by this compound, serves as a dynamic regulatory mechanism that integrates metabolic signals with cellular physiology. frontiersin.orgtandfonline.com This modification can alter a protein's properties, including its enzymatic activity, DNA-binding affinity, protein-protein interactions, stability, and subcellular localization. asm.orgjmb.or.kranl.govfrontiersin.orgnih.govfrontiersin.org Even in non-enzymatic acetylation by AcP, specificity can be achieved through the protein's three-dimensional structure, the accessibility and chemical environment of the target lysine residue, and its pKa. asm.orgplos.org
The regulatory impact of AcP-dependent acetylation extends to key cellular processes:
Transcriptional Regulation: Transcription factors and components of the transcriptional machinery are acetylated. For example, the transcription factor PhoP in Salmonella typhimurium is non-enzymatically acetylated by AcP, which modifies its transcriptional activity and can inhibit it, impacting bacterial virulence. tandfonline.com Similarly, acetylation of transcription factors like RcsB and CRP has been observed. anl.govtandfonline.com
Metabolic Control: Beyond specific enzymes, acetylation acts as a broader regulatory layer for metabolic pathways, allowing bacteria to adapt their metabolic state in response to environmental changes or nutrient availability. frontiersin.orgtandfonline.com
Cellular Processes: Acetylation has been linked to diverse cellular functions including protein synthesis, translation, and bacterial virulence, demonstrating its widespread influence on prokaryotic life. asm.orgjmb.or.krfrontiersin.orgnih.gov
The reversibility of acetylation, mediated by lysine deacetylases (KDACs), allows for rapid and dynamic control, enabling bacteria to finely tune protein functions and respond effectively to fluctuating conditions. nih.gov
Compound Name List:
this compound (AcP)
Acetyl coenzyme A (AcCoA)
Nicotinamide
O-acetyl-ADP-ribose (O-AADPR)
Adenosine (B11128) monophosphate (AMP)
Adenosine triphosphate (ATP)
Phosphate
Acetate
Nicotinamide adenine (B156593) dinucleotide (NAD+)
Glucose-6-phosphate (Glucose-6-P)
Physiological and Pathophysiological Roles of Acetylphosphate
Regulation of Bacterial Virulence and Pathogenicity
Acetylphosphate (AcP) is a high-energy molecule that serves as a critical intermediate in the central metabolism of many bacteria. Beyond its metabolic functions, AcP has been identified as a key signaling molecule that directly influences bacterial virulence and pathogenicity. It can act as a phosphodonor, transferring its phosphoryl group to response regulators of two-component systems, thereby modulating the expression of a wide array of genes, including those essential for causing disease. nih.gov Furthermore, AcP can also function as an acetyl donor, leading to the non-enzymatic acetylation of proteins, which can alter their function and contribute to virulence. nih.govtandfonline.comnih.gov
This compound-Dependent Modulation of Transcription Factors (e.g., PhoP)
A prime example of AcP's regulatory role in virulence is its interaction with the PhoP/PhoQ two-component system, which is crucial for the virulence of bacteria like Salmonella enterica. nih.govtandfonline.comnih.gov The response regulator PhoP can be directly phosphorylated by AcP, particularly in the absence of its cognate sensor kinase, PhoQ. nih.gov This phosphorylation event activates PhoP, enabling it to bind to specific DNA sequences and control the transcription of numerous genes. nih.gov
In Salmonella typhimurium, AcP-dependent acetylation of PhoP at specific lysine (B10760008) residues, such as K102 and K88, has been shown to modulate its activity. nih.govnih.govasm.org Acetylation of PhoP can inhibit its phosphorylation and DNA-binding ability, thereby downregulating the expression of virulence genes. nih.govasm.org This intricate interplay between phosphorylation and acetylation, both influenced by AcP, provides a fine-tuned mechanism for regulating Salmonella's virulence in response to metabolic cues. nih.govasm.org
| Transcription Factor | Organism | Role of this compound-Dependent Modification | Key Virulence Genes Regulated |
| PhoP | Salmonella enterica | Phosphorylation and Acetylation | Genes for intramacrophage survival, resistance to antimicrobial peptides, and lipopolysaccharide modification. uniprot.org |
| RcsB | Escherichia coli | Phosphorylation | Genes involved in capsule synthesis. nih.gov |
| OmpR | Escherichia coli | Phosphorylation | Genes encoding outer membrane porins. asm.org |
Impact on Stress Response and Adaptation
Bacteria within a host are constantly subjected to various stress conditions, including nutrient limitation, changes in pH, and oxidative stress. The ability to sense and adapt to these stresses is vital for their survival and pathogenic potential. This compound plays a significant role in orchestrating these adaptive responses. asm.org
In Escherichia coli, the intracellular concentration of AcP fluctuates in response to the availability of carbon sources. ou.edu This fluctuation allows AcP to act as a global signal, modulating the activity of various stress response regulators. nih.gov For instance, AcP can phosphorylate the response regulator RssB, which is involved in controlling the stability of the master stress regulator, RpoS. nih.govbiorxiv.org This regulation allows the bacterium to fine-tune its stress responses based on its metabolic state. nih.gov The accumulation of AcP under certain conditions can signal a state of metabolic stress, triggering a broader stress response that enhances bacterial survival. asm.org
Influence on Bacterial Surface Structure Biogenesis and Biofilm Development
Bacterial surface structures, such as flagella, pili, and capsules, are pivotal for motility, adhesion to host tissues, and evasion of the host immune system. The formation of biofilms, structured communities of bacteria embedded in a self-produced matrix, is another critical virulence factor. nih.gov this compound has been shown to be a key regulator in the production of these surface components and the development of biofilms. ou.edunih.gov
Regulation of Flagellar Biogenesis
Flagella are complex motility appendages, and their synthesis is a highly regulated and energy-intensive process. nih.gov In E. coli, elevated levels of this compound have been shown to inhibit the synthesis of flagella. nih.gov This regulation occurs at the level of the master flagellar operon, flhDC. asm.orgoup.com AcP can phosphorylate the response regulator OmpR, which in its phosphorylated state, can negatively regulate the expression of flhDC. asm.org This provides a mechanism for the cell to link its metabolic state, as reflected by AcP levels, to the decision to be motile.
Control of Pilus Assembly and Capsule Biosynthesis
Pili are important for adhesion, while capsules protect bacteria from the host's immune defenses. nih.govnih.gov The synthesis of these structures is often under the control of two-component systems that can be influenced by this compound. In E. coli, AcP can phosphorylate the response regulator RcsB, which in turn activates the expression of genes responsible for the synthesis of the colanic acid capsule. nih.govasm.org DNA macroarray analysis has revealed that genes for type 1 pilus assembly and colanic acid biosynthesis are positively regulated by the intracellular pool of AcP. ou.edu This allows the bacterium to coordinate the production of these important surface structures in response to metabolic signals.
| Surface Structure | Organism | Effect of this compound | Regulatory Protein(s) Involved |
| Flagella | Escherichia coli | Inhibition of synthesis | OmpR asm.org |
| Type 1 Pili | Escherichia coli | Positive regulation of assembly | Not fully elucidated ou.edu |
| Capsule (Colanic Acid) | Escherichia coli | Activation of biosynthesis | RcsB nih.govasm.org |
This compound in Microbial Inter-Species Interactions
The environments that bacteria inhabit, such as the gut, are complex ecosystems with diverse microbial communities. elifesciences.org Within these communities, bacteria engage in a variety of interactions, including competition and cooperation. This compound, as a small, diffusible molecule, has the potential to act as a signaling molecule in these inter-species interactions. nih.gov
This compound released by one bacterial species could potentially be taken up and utilized by another, serving as a form of metabolic cross-feeding. Furthermore, by modulating virulence factor production and biofilm formation, AcP can influence the competitive landscape within a microbial community. mdpi.commdpi.com For instance, the AcP-regulated production of bacteriocins (antimicrobial peptides) by one species could inhibit the growth of its competitors. The role of AcP as a mediator of these complex interactions is an emerging area of research.
Role in Eukaryotic Mitochondrial Metabolism
Recent research has brought to light the underappreciated presence and role of this compound (AcP) in eukaryotic cells, particularly within the mitochondria. pnas.orgpnas.org Long considered a metabolite primarily of bacterial significance, AcP is now recognized as an intermediate in mammalian mitochondrial metabolism. mdpi.comnih.gov Its appearance in the blood has been suggested as an indicator of mitochondrial breakdown in certain pathologies. mdpi.comnih.gov This section will explore the formation, function, and regulatory intersections of this compound within the powerhouse of the eukaryotic cell.
Pyruvate (B1213749) Dehydrogenase Complex and this compound Formation
The formation of this compound in eukaryotic mitochondria is intrinsically linked to the activity of the Pyruvate Dehydrogenase Complex (PDC). mdpi.comresearchgate.net The PDC is a large, multi-enzyme complex located in the mitochondrial matrix that plays a crucial role in cellular respiration by connecting glycolysis to the citric acid cycle. wikipedia.orgbionity.com Its primary function is to catalyze the oxidative decarboxylation of pyruvate, converting it into acetyl-CoA. nih.govmhmedical.com
The PDC is composed of three catalytic enzymes:
Pyruvate dehydrogenase (E1)
Dihydrolipoamide acetyltransferase (E2)
Dihydrolipoamide dehydrogenase (E3) nih.gov
These components work in sequence to process pyruvate. researchgate.net It is during this process, specifically the oxidation of pyruvate by the PDC, that this compound is formed as a metabolic intermediate. mdpi.comresearchgate.net While acetyl-CoA is considered the main product that enters the citric acid cycle, the transient formation of this compound suggests a previously uncharacterized metabolic pathway in human mitochondria. pnas.orgpnas.orgwikipedia.org The detection of AcP in mitochondria during the oxidation of pyruvate confirms its origin from this critical metabolic hub. mdpi.com
Table 1: Components of the Eukaryotic Pyruvate Dehydrogenase Complex (PDC)
| Enzyme Component | Abbreviation | Cofactor(s) | Function in the Complex |
| Pyruvate dehydrogenase | E1 | Thiamine pyrophosphate (TPP) | Catalyzes the decarboxylation of pyruvate. |
| Dihydrolipoamide S-acetyltransferase | E2 | Lipoic acid, Coenzyme A (CoA) | Catalyzes the transfer of the acetyl group to CoA. |
| Dihydrolipoamide dehydrogenase | E3 | Flavin adenine (B156593) dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD+) | Regenerates the oxidized form of lipoamide. |
Metabolic Intermediate Function in Mitochondria
The role of this compound in mitochondria appears to be that of a transient metabolic intermediate. pnas.org Real-time monitoring of mitochondrial metabolites using advanced techniques like in-organelle NMR metabolomics has revealed that this compound exhibits a biphasic kinetic profile. pnas.orgpnas.orgnih.gov Its concentration rapidly increases and then decreases, a pattern characteristic of a reaction intermediate. pnas.orgresearchgate.net This transient nature suggests that it is quickly formed and then consumed in subsequent metabolic reactions within the mitochondria. researchgate.net
While its exact downstream fates are still under investigation, it has been proposed that mitochondrial this compound could be involved in phosphorylation or acetylation reactions. pnas.orgpnas.org Given its high-energy acyl-phosphate bond, AcP could potentially serve as a donor of either a phosphoryl group to ADP to form ATP or an acetyl group for the acetylation of mitochondrial proteins, thereby influencing their function. mdpi.comwikipedia.org In vitro studies have shown AcP to be a potent non-enzymatic acetylating agent for mitochondrial proteins. mdpi.comnih.gov For instance, AcP has been observed to decrease the efficiency of oxidative phosphorylation and the activity of succinate (B1194679) dehydrogenase in isolated mitochondria, effects potentially mediated by the acetylation of key proteins like the adenine nucleotide translocase. mdpi.comnih.gov
Intersections with Cellular Metabolic States (e.g., p53 regulation)
The metabolism of this compound within mitochondria is interconnected with broader cellular metabolic states and is influenced by key regulatory proteins, most notably the tumor suppressor p53. pnas.org p53 is known as the "guardian of the genome" and plays a critical role in regulating cell cycle, DNA repair, and apoptosis in response to cellular stress. nih.gov Increasing evidence demonstrates that p53 also regulates cellular metabolism, including mitochondrial respiration. nih.govbohrium.com
Research has confirmed a positive regulatory role for p53 on the activity of the mitochondrial Pyruvate Dehydrogenase Complex. pnas.orgnih.gov The tumor suppressor protein can promote the conversion of pyruvate into acetyl-CoA, in part by negatively regulating the expression of pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inhibits the PDC. researchgate.net By maintaining PDC activity, p53 enhances the flux of glucose-derived carbon into the citric acid cycle, opposing the metabolic shift towards aerobic glycolysis (the Warburg effect) often seen in cancer cells. pnas.org
This regulation has direct implications for this compound formation. Studies have shown that the formation of both this compound and acetyl-CoA is higher in cells with wild-type p53 compared to cells where p53 is deficient. pnas.org This link suggests that the regulation of this compound levels may be associated with p53's tumor suppressor activity through its modulation of the PDC. pnas.org The intersection of p53 and mitochondrial metabolism highlights how the activity of this central tumor suppressor can influence the levels of even transient intermediates like this compound, potentially impacting mitochondrial functions such as acetylation and energy production. pnas.orgmdpi.com
Evolutionary Perspectives of Acetylphosphate
Hypotheses on Acetylphosphate as a Primordial Energy Currency
Before the complex enzymatic machinery for ATP synthesis evolved, simpler, non-enzymatically formed energy carriers are thought to have fueled early life. This compound is a leading candidate for such a primordial energy currency. nih.gov This hypothesis is supported by several lines of evidence. AcP is a simple two-carbon compound that can be synthesized under plausible prebiotic conditions. nih.gov It possesses a high-energy phosphate (B84403) bond, making it capable of driving phosphorylation reactions, a fundamental process in all known life. nih.gov
The idea that AcP predates ATP as a primary phosphorylating agent is compelling because the synthesis of ATP itself requires ATP. This autocatalytic requirement presents a "chicken-and-egg" problem for the origin of metabolism. frontiersin.org this compound offers a potential solution, acting as an early, abiotically-generated phosphorylating agent that could have driven protometabolism before the intricate pathways for purine (B94841) synthesis were established. frontiersin.org Research has demonstrated that AcP can phosphorylate adenosine (B11128) diphosphate (B83284) (ADP) to ATP in aqueous solutions, particularly in the presence of ferric ions (Fe³⁺), suggesting a feasible transition from an AcP-based energy economy to the ATP-dominated metabolism we see today. frontiersin.org
Role in Prebiotic Chemistry and the Origin of Metabolism
The emergence of metabolism from a collection of prebiotic chemical reactions is a cornerstone of origin-of-life theories. This compound is hypothesized to have been a crucial link between simple geochemistry and organized biochemical pathways. nih.gov
For this compound to have been a primordial energy currency, its formation must have been possible under the conditions of the early Earth. Scientific investigations have shown that AcP can be synthesized in water from thioacetate (B1230152) under ambient conditions. nih.gov This abiotic synthesis is notable for its efficiency, occurring within minutes and yielding a molecule that is stable enough to participate in subsequent reactions. nih.gov The stability of AcP is dependent on factors such as temperature, pH, and the presence of certain cations, giving it a balance between reactivity and persistence that would be advantageous in a prebiotic environment. nih.gov
A critical function of a primordial energy currency would be the phosphorylation of essential biomolecules. Studies have demonstrated that this compound can phosphorylate nucleotide precursors in aqueous environments. nih.gov For instance, AcP has been shown to phosphorylate ribose to form ribose-5-phosphate (B1218738) and adenosine to generate adenosine monophosphate (AMP). nih.gov Furthermore, as mentioned, AcP can drive the phosphorylation of ADP to ATP, a reaction that is significantly enhanced in the presence of Fe³⁺ ions. frontiersin.org This specificity for ADP over other nucleoside diphosphates suggests a chemical basis for the eventual selection of ATP as the universal energy currency. frontiersin.org
However, the phosphorylating capability of AcP appears to be selective. While it can phosphorylate small molecules and nucleotide precursors, it does not seem to promote the polymerization of amino acids into polypeptides or nucleotides into RNA in free solution. nih.gov This suggests that AcP's primary role in prebiotic chemistry may have been in activating monomers and fueling early metabolic cycles, rather than directly driving the formation of complex polymers. nih.gov
Evolutionary Conservation and Divergence of this compound Pathways across Domains of Life (Bacteria, Archaea, Eukarya)
This compound metabolism is a feature found across all three domains of life, yet the pathways for its synthesis and utilization show significant divergence, reflecting distinct evolutionary trajectories. The core Wood-Ljungdahl pathway, which involves acetyl-CoA and by extension, this compound, is considered one of the most ancient carbon fixation pathways and is found in both Bacteria and Archaea. researchgate.net
In Bacteria , the primary route for acetate (B1210297) metabolism, and thus the generation and consumption of this compound, is the Pta-AckA pathway. nih.gov This two-step pathway involves phosphotransacetylase (Pta), which reversibly converts acetyl-CoA and inorganic phosphate to this compound and coenzyme A, and acetate kinase (AckA), which reversibly transfers the phosphoryl group from this compound to ADP, yielding acetate and ATP. nih.gov This pathway is central to energy conservation during fermentation in many bacterial species. nih.gov
In contrast, many Archaea utilize a different strategy for acetate activation. Instead of the Pta-AckA pathway, they often employ acetyl-CoA synthetases (ACS). mdpi.com These enzymes bypass the free this compound intermediate for the purpose of ATP synthesis from acetate.
The divergence in acetate metabolism is particularly clear when comparing the bacterial Pta-AckA pathway with archaeal acetyl-CoA synthetases. While the Pta-AckA pathway is the hallmark of acetate metabolism in many bacteria, Archaea have evolved different enzymatic solutions.
One prominent archaeal mechanism involves an ADP-forming acetyl-CoA synthetase . This enzyme catalyzes the direct conversion of acetate, coenzyme A, and ATP to acetyl-CoA, ADP, and inorganic phosphate. This single-enzyme system achieves the same net result as the two-enzyme Pta-AckA pathway but proceeds through a different mechanism without releasing this compound as a diffusible intermediate. mdpi.com This pathway is characteristic of many acetate-producing archaea. mdpi.com
The evolutionary choice between these pathways reflects different strategies for managing cellular energy and carbon flow. The Pta-AckA pathway directly links acetyl-CoA metabolism to substrate-level phosphorylation, offering a straightforward way to generate ATP. The acetyl-CoA synthetase pathway, while also coupled to ATP hydrolysis/synthesis, provides a different mode of regulation and may be better suited to the specific metabolic contexts of different archaeal lineages.
In Eukarya , the picture is more complex. While some lower eukaryotes may possess pathways reminiscent of bacterial acetate metabolism, in most eukaryotes, acetyl-CoA synthesis from acetate primarily occurs via AMP-forming acetyl-CoA synthetases, particularly in the mitochondria and cytoplasm. Protein acetylation, a key regulatory mechanism, can occur non-enzymatically via this compound in bacteria, whereas in eukaryotes, it is predominantly carried out by specific enzymes. nih.gov The evolutionary history of this compound pathways highlights a conserved central role for acetyl-CoA, with diversification in the specific enzymes and strategies used to link this key metabolite to cellular energy balance across the domains of life.
Advanced Methodological Approaches in Acetylphosphate Research
Genetic Manipulation and Epistasis Analysis for Pathway Elucidation
Genetic manipulation techniques, such as gene knockouts, knock-ins, and overexpression, are foundational for dissecting metabolic pathways and elucidating the functional roles of intermediates like acetylphosphate. Epistasis analysis, in particular, allows researchers to infer genetic interactions and the order of events within pathways by examining the phenotypic outcomes of combining mutations in different genes.
Epistasis analysis has been pivotal in revealing the signaling capabilities of this compound. In Escherichia coli, for instance, such experiments have demonstrated that this compound, generated via the phosphotransacetylase (Pta)-acetate kinase (AckA) pathway, can regulate cellular processes including flagellar biogenesis and capsule biosynthesis. This regulation is mediated through the two-component system (TCS) response regulator RcsB nih.govnih.gov. By analyzing mutations within the CpxAR pathway and the Pta-AckA pathway, researchers have elucidated how this compound integrates signals from central metabolism with stress responses in the cell envelope nih.gov. Similarly, studies in Streptococcus pneumoniae employing epistasis analysis of mutations in the SpxB-Pta-AckA pathway have established correlations between this compound levels and the expression of specific regulons, such as the WalRK Spn regulon asm.org. These genetic approaches highlight this compound's role as a global signal, connecting metabolic status to broader cellular regulatory mechanisms.
| Study Organism / System | Genes Manipulated / Pathway | Epistasis Analysis Focus | Observed Role of this compound | Citation(s) |
| Escherichia coli | Pta-AckA pathway, CpxAR pathway | Integration of metabolic and envelope stress signals | Global signal regulating flagellar biogenesis and capsule biosynthesis via RcsB | nih.gov |
| Escherichia coli | Pta-AckA pathway, RcsB pathway | Regulation of flagella biogenesis and capsule biosynthesis | Global signal, direct phospho donor to RcsB | nih.gov |
| Streptococcus pneumoniae | SpxB-Pta-AckA pathway | Correlation with WalRK Spn regulon expression | Linked to specific regulon expression, potential role in TCS signaling | asm.org |
In Vitro Biochemical Assays for Phosphotransfer and Acetyltransfer Characterization
In vitro biochemical assays are indispensable for the direct characterization of enzymatic activities and substrate specificities of proteins involved in this compound metabolism and its downstream effects. These assays typically involve purified enzymes or proteins incubated with this compound under controlled laboratory conditions to measure reaction rates, identify products, and elucidate reaction mechanisms.
The role of this compound as a high-energy phosphate (B84403) donor has been extensively studied using in vitro phosphorylation assays. Research has demonstrated that this compound can directly phosphorylate various response regulators (RRs) in bacteria, such as Rrp2 in Borrelia burgdorferi and FlgR in Campylobacter jejuni plos.orgpnas.org. These experiments, often utilizing radiolabeled this compound ([32P]-acetyl phosphate), quantify the extent of protein phosphorylation and identify critical residues involved plos.orgpnas.orgresearchgate.net. Furthermore, this compound has been shown to function as an acetyl group donor in in vitro acetylation assays. Studies have indicated that it can non-enzymatically acetylate proteins like glutamate (B1630785) dehydrogenase and other mitochondrial proteins, with the reaction rate showing a strong dependence on this compound concentration and pH plos.orgmdpi.comresearchgate.net. Kinetic analyses of these acetylation reactions reveal that this compound can be a potent acetylating agent, sometimes matching or exceeding acetyl-CoA at higher concentrations mdpi.com. Biochemical characterization of enzymes such as phosphotransacetylase (Pta) from Bacillus subtilis has also been performed, defining its specific activity in converting acetyl-CoA and phosphate to this compound megazyme.com.
| Enzyme/Protein Studied | Biological Context | Assay Type | Key Findings Related to this compound | Citation(s) |
| Rrp2 (Response Regulator) | Borrelia burgdorferi | In vitro phosphorylation | This compound directly phosphorylates Rrp2; phosphorylation requires specific residue D52 | plos.org |
| FlgR (Response Regulator) | Campylobacter jejuni | In vitro phosphorylation | This compound acts as a phosphodonor for autophosphorylation; CTD limits specificity | pnas.org |
| NblR/RR468 | Bacterial TCS | In vitro phosphorylation | This compound induces band shifts indicative of phosphorylation | researchgate.net |
| Glutamate Dehydrogenase | Mitochondrial protein | In vitro acetylation | This compound is a potent non-enzymatic acetylating agent, rate dependent on concentration and pH | mdpi.com |
| BsAcsA (Acetyl-CoA Synthetase) | Bacillus subtilis | In vitro acetylation | Acetylated non-enzymatically by this compound at high concentrations | researchgate.net |
| Phosphotransacetylase | Bacillus subtilis | Enzyme activity assay | Catalyzes reaction: Coenzyme A + acetyl phosphate <=> acetyl-CoA + phosphate | megazyme.com |
Omics-Based Research: Acetylproteomics and Metabolomics
Omics technologies, encompassing metabolomics and proteomics, provide a systems-level perspective on cellular biochemistry, enabling the comprehensive analysis of metabolites and proteins within complex biological samples. These approaches have been instrumental in identifying and quantifying this compound and its associated proteins under diverse physiological conditions.
Metabolomics: Metabolomic studies, particularly those employing Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial for detecting and quantifying this compound within cellular environments. A significant advancement has been the application of real-time in-organelle NMR metabolomics, which facilitates the dynamic monitoring of metabolic flux. Studies utilizing this technique in human mitochondria have successfully identified this compound as a metabolic intermediate, revealing a biphasic kinetic profile suggestive of its transient nature pnas.orgnih.govpnas.orgresearchgate.net. These findings underscore the utility of metabolomics in uncovering previously underappreciated metabolic roles, such as the presence of this compound in eukaryotic mitochondria pnas.orgnih.govpnas.org. While these investigations pinpointed this compound in human mitochondria, comparable studies on yeast mitochondria did not detect it, suggesting potential species-specific differences in its metabolic handling or stability researchgate.netnih.gov.
Acetylproteomics: Acetylproteomics, often leveraging mass spectrometry-based methods, focuses on the identification and quantification of protein acetylation, a post-translational modification that can be influenced by this compound. Proteomic studies have revealed that lysine (B10760008) acetylation is prevalent in bacteria, with hundreds of acetylated proteins identified across various species, many of which are involved in central metabolism and other cellular processes plos.orgnih.govacs.org. This compound has been implicated as a primary acetyl donor in bacteria, mediating non-enzymatic protein acetylation plos.orgchoudharylab.orgnih.gov. Mass spectrometry-based proteomic characterization has identified specific lysine residues on proteins that are acetylated by this compound, and these modifications can alter protein function, such as enzyme activity or transcriptional regulation plos.orgnih.govresearchgate.netasm.org. For example, studies have identified acetylated proteins involved in translation, central metabolism, and transcription, with this compound playing a key role in these modifications plos.orgchoudharylab.org.
| Omics Approach | Biological System | Key Findings / Metabolites/Proteins Identified | Role of this compound Implicated | Citation(s) |
| Metabolomics (NMR) | Human Mitochondria | This compound detected as intermediate | Major acetyl donor, transient intermediate | pnas.orgnih.govpnas.orgresearchgate.net |
| Metabolomics (NMR) | Yeast Mitochondria | This compound not detected | Potentially absent or too short-lived | researchgate.netnih.gov |
| Proteomics (Mass Spec) | Bacteria (various) | Hundreds of acetylated proteins identified | Major acetyl donor for non-enzymatic acetylation | plos.orgnih.govacs.org |
| Proteomics (Mass Spec) | E. coli | Identified acetylated proteins involved in metabolism, transcription | This compound mediates global acetylation | choudharylab.org |
| Proteomics (Mass Spec) | Salmonella typhimurium | PhoP protein acetylation at K102 | This compound acetylates PhoP, affecting its transcriptional activity | nih.gov |
Real-Time In-Organelle NMR Spectroscopy for Metabolic Profiling
Real-time in-organelle NMR spectroscopy represents a significant methodological advancement for investigating dynamic metabolic processes within intact organelles. This technique allows for the non-destructive, continuous monitoring of metabolite concentrations and fluxes over time, providing insights into metabolic intermediates and pathway kinetics that are often missed by endpoint analyses.
This sophisticated approach has proven particularly effective in the study of mitochondrial metabolism. By employing heteronuclear 2D NMR spectroscopy with 13C-labeled substrates, such as 13C3-pyruvate, researchers have tracked metabolic transformations within live human mitochondria pnas.orgnih.govpnas.orgresearchgate.netnih.gov. A notable application of this methodology was the identification and real-time monitoring of this compound formation in human mitochondria pnas.orgnih.govpnas.orgresearchgate.net. The observed biphasic kinetic profile of this compound accumulation and subsequent decrease provided strong evidence for its role as a transient metabolic intermediate in pyruvate (B1213749) oxidation pnas.orgpnas.org. This technique also enabled the estimation of pyruvate dehydrogenase (PDH) enzyme activity in live mitochondria, independent of cytosolic interference pnas.orgnih.govpnas.org. In contrast, similar in-organello NMR studies on yeast mitochondria did not detect this compound, suggesting potential species-specific differences in its metabolic handling or stability researchgate.netnih.gov. The high sensitivity and reduced signal overlap offered by advanced NMR techniques, such as heteronuclear 2D NMR, are critical for resolving these complex metabolic profiles pnas.orgnih.gov.
| Study System | NMR Technique | Labeled Substrate | Key Metabolites Monitored / Findings | Role of this compound | Citation(s) |
| Human Mitochondria | Heteronuclear 2D NMR | 13C3-pyruvate | This compound, TCA cycle intermediates | Identified as transient intermediate, biphasic kinetics | pnas.orgnih.govpnas.orgresearchgate.net |
| Yeast Mitochondria | 1D/2D NMR | 13C3-pyruvate | TCA cycle intermediates, NAD+/NADH | This compound not detected | researchgate.netnih.gov |
Compound List:
this compound
Pyruvate
Acetyl-CoA
ATP
GTP
Phosphate
CoA (Coenzyme A)
Citrate
Fumarate
Malate
Oxaloacetate
TCA cycle intermediates
Lysine
[32P]-acetyl phosphate
Q & A
Q. What are the standard enzymatic methods for synthesizing acetylphosphate in vitro, and how are reaction conditions optimized?
this compound can be synthesized enzymatically using pyruvate oxidase (EC 1.2.3.3), which converts pyruvate to this compound under defined conditions (pH 6.7, 37°C). The reaction is quantified by measuring the conversion rate of pyruvate, with one unit of enzyme activity defined as the production of 1 µmol this compound per minute . Optimization involves adjusting substrate concentrations, pH, and temperature to maximize yield. For chemical synthesis, this compound derivatives (e.g., mono-, di-, and trithis compound mixtures) are prepared via controlled phosphorylation, requiring purification steps (e.g., silver ion removal using sodium chloride and kaolin) to avoid interference in downstream assays .
Q. How is this compound quantified in biochemical assays, and what are common sources of interference?
While direct quantification methods for this compound are not explicitly detailed in the provided evidence, enzymatic assays leveraging its role as a phosphate donor (e.g., in transcription activation studies) are common. Indirect quantification may involve coupling assays where this compound transfers phosphate to a target protein, followed by colorimetric phosphate detection (e.g., malachite green assay). Interference can arise from contaminants like residual silver ions (from synthesis), which inhibit enzymatic activity; thus, rigorous purification is critical .
Advanced Research Questions
Q. How does this compound concentration influence transcriptional activation in bacterial systems, and how is this experimentally validated?
this compound acts as a phosphodonor for transcription factors like NRI in E. coli. In vitro transcription assays demonstrate dose-dependent activation: 1 mM this compound yields minimal glnAp2 promoter activity, while 5–10 mM significantly enhances transcription. Experimental validation involves:
- Purified NRI protein and RNA polymerase.
- Titration of this compound (1–10 mM) in reaction buffers.
- Electrophoretic mobility shift assays (EMSAs) or reporter gene systems to confirm promoter binding/activation. Controls include omitting NRI or substituting this compound with non-functional analogs (e.g., ATP) .
Q. What methodological challenges arise when linking this compound to disease risk in Mendelian randomization (MR) studies?
MR studies (e.g., pulmonary arterial hypertension [PAH] research) face challenges due to this compound's instability in clinical samples. Key steps include:
- Proxy metabolites : Using genetic variants associated with this compound synthesis as instrumental variables.
- Sensitivity analyses : Testing robustness via MR-Egger or weighted median methods to address pleiotropy.
- Clinical validation : Correlating proxy metabolite levels (e.g., serine) with disease severity when direct this compound measurement is unfeasible .
Q. How do researchers reconcile contradictory findings in this compound’s role across different biological systems?
Contradictions (e.g., this compound as a signaling molecule vs. metabolic intermediate) require:
- Context-specific assays : Testing its function under varying redox states or nutrient conditions.
- Cross-model validation : Comparing results in in vitro (e.g., purified enzymes) and in vivo (e.g., bacterial mutants) systems.
- Meta-analyses : Aggregating data from heterogeneous studies while controlling for variables like pH and cofactor availability .
Q. What statistical approaches are recommended for analyzing this compound-related data in complex datasets?
- Multivariate analysis : Using principal component analysis (PCA) to identify this compound’s correlation with other metabolites.
- Survival analysis : Cox regression models to assess this compound proxy metabolites' impact on clinical outcomes (e.g., 5-year survival in PAH).
- Error propagation : Reporting uncertainties from enzymatic activity measurements (e.g., ± SEM in triplicate assays) .
Q. How should this compound stability and storage be managed in long-term experiments?
this compound is stored at -20°C in lyophilized form to prevent hydrolysis. For working solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
